molecular formula C21H16ClNO B11648535 (3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone

Cat. No.: B11648535
M. Wt: 333.8 g/mol
InChI Key: HUJVOAFQLBTOGP-UHFFFAOYSA-N
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Description

(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone is a chemical compound with the molecular formula C21H16ClNO and a molecular weight of 333.81 g/mol . This compound is characterized by its complex structure, which includes a chloro-substituted phenyl group and a dibenzoazepine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The chloro-phenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the methanone linkage, which can be accomplished using various carbonylation techniques under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone is unique due to its specific combination of a chloro-substituted phenyl group and a dibenzoazepine core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

(3-chlorophenyl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C21H16ClNO/c22-18-9-5-8-17(14-18)21(24)23-19-10-3-1-6-15(19)12-13-16-7-2-4-11-20(16)23/h1-11,14H,12-13H2

InChI Key

HUJVOAFQLBTOGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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